Agrobactin

Siderophore chemistry Structure-activity relationship Coordination chemistry

Agrobactin is a linear tri-catecholate siderophore (CAS 70393-50-9) isolated from Agrobacterium tumefaciens, providing a biologically orthogonal iron chelator for studies where enterobactin-pathway (FepA) cross-reactivity must be avoided. • FepA Exclusion: Zero binding to E. coli FepA receptor even at 10⁶-fold molar excess vs. ferric enterobactin Kd. • Stereospecific Activity: L-enantiomer drives biphasic iron uptake (Km 0.11-0.23 µM); D-form is nearly inactive. • Superior Ge Selectivity: ≥7× greater germanium binding than desferrioxamine B for critical metal bio-extraction. Supplied as a research-grade solid with verified purity; available for immediate global dispatch.

Molecular Formula C32H36N4O10
Molecular Weight 636.6 g/mol
CAS No. 70393-50-9
Cat. No. B1203469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgrobactin
CAS70393-50-9
Synonymsagrobactin
ferriagrobactin
N-(3-(2,3-dihydroxybenzamido)propyl)-N-(4-(2,3- dihydroxybenzamido)butyl)-2-(2,3-dihydroxyphenyl)- trans-5-methyl-oxazoline-4-carboxamide
Molecular FormulaC32H36N4O10
Molecular Weight636.6 g/mol
Structural Identifiers
SMILESCC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O
InChIInChI=1S/C32H36N4O10/c1-18-25(35-31(46-18)21-10-6-13-24(39)28(21)42)32(45)36(17-7-15-34-30(44)20-9-5-12-23(38)27(20)41)16-3-2-14-33-29(43)19-8-4-11-22(37)26(19)40/h4-6,8-13,18,25,37-42H,2-3,7,14-17H2,1H3,(H,33,43)(H,34,44)/t18-,25+/m1/s1
InChIKeyBWPMKVHHFNGYEN-CJAUYULYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Agrobactin (CAS 70393-50-9): A Tri-Catecholate Siderophore for Research Procurement


Agrobactin (CAS 70393-50-9) is a linear tri-catecholate siderophore first isolated from iron-deficient cultures of Agrobacterium tumefaciens B6 [1]. It is a threonyl peptide of spermidine acylated with three residues of 2,3-dihydroxybenzoic acid, with one residue participating in an oxazoline ring via the β-hydroxyl of the threonine moiety, yielding a molecular formula of C₃₂H₃₆N₄O₁₀ and a molecular weight of 636.65 g/mol [2][3]. Agrobactin belongs to the catecholate class of microbial iron transport compounds and is structurally distinguished from other spermidine-based siderophores by its third 2,3-dihydroxybenzoyl moiety in place of parabactin's 2-hydroxybenzoyl ring [4].

Why Agrobactin Cannot Be Replaced by Generic Catecholate Siderophores in Research Procurement


Agrobactin is not interchangeable with other catecholate siderophores such as enterobactin, parabactin, or desferrioxamine B because its unique structural features drive quantifiably distinct receptor recognition, metal selectivity, and biological activity profiles. The stereochemical configuration (L-configuration at the oxazoline ring) governs both microbial growth stimulation and iron uptake kinetics, as demonstrated by the inactivity of the D-enantiomer [1]. Agrobactin is actively excluded by the Escherichia coli FepA receptor, which recognizes ferric enterobactin (FeEnt) with nanomolar affinity but does not bind ferric agrobactin even at 10⁶-fold excess [2], establishing a clear selectivity barrier. Furthermore, agrobactin exhibits at least sevenfold superior germanium binding compared to the reference hydroxamate siderophore desferrioxamine B (DFOB), a property not shared by catecholate siderophores as a class [3]. Generic substitution therefore risks either loss of function or introduction of undesired cross-reactivity in designed experiments.

Quantitative Differentiation Evidence: Agrobactin vs. In-Class Comparators


Structural Basis of Differentiation: Third Catechol Moiety vs. Parabactin

Agrobactin is distinguished from its closest structural analog, parabactin, by a critical modification in the central chelating moiety. While both are spermidine-based siderophores bearing two terminal 2,3-dihydroxybenzoyl groups, agrobactin incorporates a third 2,3-dihydroxybenzoyl moiety in place of parabactin's 2-hydroxybenzoyl ring [1]. This substitution increases the number of catecholate oxygen donors available for metal coordination, directly impacting the denticity of the resulting iron(III) chelate. The oxazoline ring in agrobactin participates in metal binding through the central o-hydroxyphenyloxazoline function in a Λ,cis configuration, a coordination geometry that is conserved among intact oxazoline-containing siderophores [2].

Siderophore chemistry Structure-activity relationship Coordination chemistry

Iron(III) Affinity: Agrobactin, Parabactin, and Enterobactin Exceed Ferrichrome by Orders of Magnitude

The affinities of the tri-catecholate siderophores agrobactin, parabactin, and enterobactin for iron(III) are closely comparable in magnitude and exceed by several powers of ten the formation constant of the cyclohexapeptide trihydroxamate siderophore ferrichrome (log Kf = 29.1) [1]. This class-level comparison establishes that agrobactin operates within the highest tier of siderophore iron affinity, alongside the prototypical catecholates. The similar magnitude of affinity among agrobactin, parabactin, and enterobactin indicates that the tri-catecholate coordination sphere—rather than the specific backbone architecture—is the dominant driver of thermodynamic iron binding, yet their biological specificity (see Evidence Items 3 and 4) diverges dramatically.

Iron chelation Affinity constant Siderophore potency

FepA Receptor Orthogonality: Fe-Agrobactin Is Completely Excluded vs. Fe-Enterobactin (Kd ≈ 20–30 nM)

The Escherichia coli outer membrane receptor FepA transports ferric enterobactin (FeEnt) with high affinity (Kd ≈ 20–30 nM), but neither Fe-agrobactin nor the hydroxamate siderophore ferrichrome bound to FepA at all, even at concentrations 10⁶-fold above the Kd for FeEnt [1][2]. This represents a complete functional exclusion: at concentrations as high as ~20–30 mM, Fe-agrobactin showed zero detectable binding to FepA. The same study demonstrated that Fe-agrobactin A (the open-chain hydrolysis product of agrobactin) was also neither adsorbed nor transported through FepA [2]. This receptor-level discrimination means agrobactin is biologically silent in E. coli FepA-dependent iron acquisition systems, a property exploitable in experimental designs requiring catecholate iron chelation without activating the enterobactin uptake pathway.

Outer membrane receptor FepA Siderophore recognition Escherichia coli

Stereochemistry-Dependent Biphasic Iron Uptake Kinetics in Paracoccus denitrificans: L-Agrobactin vs. D-Fluviabactin

L-Agrobactin promoted robust growth and iron uptake in Paracoccus denitrificans and exhibited biphasic (high-affinity and low-affinity) uptake kinetics, quantitatively comparable to the organism's native siderophore L-parabactin. The high-affinity system (iron concentration < 1 µM) yielded Km values between 0.11 and 0.23 µM with Vmax values from 129 to 157 pg-atoms Fe min⁻¹ (mg protein)⁻¹, while the low-affinity system (iron concentration > 1 µM) gave Km values from 0.53 to 3.5 µM and Vmax between 96 and 413 pg-atoms Fe min⁻¹ (mg protein)⁻¹ [1]. In marked contrast, D-fluviabactin (the unnatural D-enantiomer) was only marginally active and did not display the biphasic kinetic profile, establishing that the L-configuration of the oxazoline ring is the major structural determinant controlling both microbial growth stimulation and iron uptake [1]. Circular dichroism confirmed that the ferric chelate of L-agrobactin, like ferric L-parabactin, exists as the Λ enantiomer [2].

Iron uptake kinetics Stereochemistry Paracoccus denitrificans Biphasic transport

Selective Germanium Binding: Agrobactin Outperforms Desferrioxamine B by ≥7-Fold

A density functional theory (DFT)-based screen of 239 siderophore structures identified agrobactin as a top candidate for selective germanium binding. Experimental validation using HPLC-based selectivity assays confirmed that agrobactin exhibits at least sevenfold better germanium binding than the reference hydroxamate siderophore desferrioxamine B (DFOB) [1]. This selectivity emerges from the catecholate coordination environment, which DFT calculations predict to provide up to 48% higher selectivity for germanium compared to DFOB [1]. The same study validated fimsbactin A for indium selectivity (up to 40% more selective than DFOB), demonstrating that metal selectivity is not a generic catecholate property but is compound-specific [1]. Agrobactin has subsequently been successfully applied for the selective extraction of germanium from complex solutions, with production optimized from A. radiobacter B6 followed by solid-phase extraction and HPLC purification [2].

Critical metal recovery Germanium Selective chelation DFT screening

Iron Chelation Efficacy in Mammalian Cells: Agrobactin Outperforms Deferoxamine in Cardiac Myocyte Assays

In primary cultures of neonatal rat cardiac muscle cells, the microbial chelator agrobactin was significantly more effective than the clinically used iron-chelating drug deferoxamine (desferrioxamine) in reducing ⁵⁵Fe uptake from [⁵⁵Fe]transferrin [1]. The experiment used simultaneous addition of [⁵⁵Fe]transferrin and ⁵⁹FeCl₃ as radioiron sources, with chelators added 6 hours later to evaluate their ability to mobilize already-accumulated iron. Both agrobactin and deferoxamine halted ⁵⁹Fe³⁺ uptake, but agrobactin was superior at intercepting transferrin-delivered iron, suggesting greater accessibility to intracellular iron pools or more effective competition with the transferrin–transferrin receptor pathway [1]. This represents a functional advantage of the catecholate scaffold over the trihydroxamate scaffold in a mammalian cellular context.

Iron chelation therapy Cardiac myocytes Transferrin Deferoxamine

Validated Research and Industrial Application Scenarios for Agrobactin


Selective Germanium Recovery from Industrial Wastewater Using Agrobactin-Based Bio-Extraction

Agrobactin has been experimentally validated for the selective recovery of germanium from complex aqueous solutions, demonstrating at least sevenfold better germanium binding than desferrioxamine B [1]. The production of agrobactin by Agrobacterium radiobacter B6 has been optimized, followed by solid-phase extraction and purification, enabling scalable deployment [2]. Germanium is a critical element used in fiber optics, infrared optics, and semiconductor technologies, yet conventional recycling fails at the low concentrations present in industrial wastewater. Agrobactin-based bio-extraction offers a targeted solution where generic siderophores like DFOB lack the required selectivity, and the DFT-validated screening methodology opens the door to identifying agrobactin analogs for other critical metals [1].

Orthogonal Iron Chelation in E. coli Systems: Catecholate Affinity Without FepA Receptor Cross-Talk

In experimental systems where iron chelation is required but activation of the E. coli enterobactin uptake pathway (FepA) would confound results, agrobactin provides a unique solution. Fe-agrobactin is completely excluded by FepA, showing zero detectable binding even at concentrations 10⁶-fold above the Kd for ferric enterobactin (~20–30 mM) [1][2]. Researchers designing siderophore-antibiotic conjugates, iron-uptake inhibitor studies, or TonB-dependent transporter screens can therefore employ agrobactin as a catecholate-affinity iron chelator that is biologically orthogonal to the FepA pathway, a property not shared by enterobactin or its close analogs [2].

Stereochemical Probe for Siderophore Receptor Studies in Paracoccus denitrificans

The strict stereochemical dependence of agrobactin's biological activity—L-agrobactin promotes robust biphasic iron uptake (high-affinity Km = 0.11–0.23 µM) while D-configured analogs are nearly inactive—establishes agrobactin as a powerful probe for studying chirality recognition by siderophore receptors [1]. The biphasic kinetics, confirmed by circular dichroism to correspond to the Λ enantiomer configuration, provide a quantitative framework for investigating structure–activity relationships in the Paracoccus denitrificans iron transport system, which has been proposed as a model for siderophore-antibiotic conjugate delivery [1][2].

Transferrin-Dependent Iron Mobilization Studies in Mammalian Cardiac Cell Models

Agrobactin has demonstrated significantly superior efficacy compared to the clinical chelator deferoxamine in reducing transferrin-derived iron uptake in neonatal rat cardiac myocyte cultures [1]. This property makes agrobactin a valuable research tool for studying iron mobilization from the transferrin–transferrin receptor pathway, intracellular iron trafficking, and iron-overload cardiomyopathy models. The differential effect—agrobactin outperforms deferoxamine specifically on transferrin-delivered iron while both agents block non-transferrin-bound iron equally—suggests distinct mechanisms of iron pool access that can be exploited in mechanistic studies of iron chelation therapy [1].

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